4-[(3-Iodophenyl)carbonyl]morpholine
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Overview
Description
4-[(3-Iodophenyl)carbonyl]morpholine is a chemical compound with the molecular formula C11H12INO2 and a molecular weight of 317.13 g/mol . It is also known by its IUPAC name, 4-(3-iodobenzoyl)morpholine . This compound is characterized by the presence of an iodophenyl group attached to a morpholine ring via a carbonyl linkage.
Preparation Methods
The synthesis of 4-[(3-Iodophenyl)carbonyl]morpholine typically involves the reaction of 3-iodobenzoic acid with morpholine in the presence of a coupling reagent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of morpholine to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
4-[(3-Iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Iodophenyl)carbonyl]morpholine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(3-Iodophenyl)carbonyl]morpholine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can enhance solubility and bioavailability .
Comparison with Similar Compounds
4-[(3-Iodophenyl)carbonyl]morpholine can be compared to other similar compounds, such as:
4-[(4-Iodophenyl)carbonyl]morpholine: Similar structure but with the iodine atom in the para position, which can affect its reactivity and binding properties.
4-[(3-Bromophenyl)carbonyl]morpholine: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological activity.
4-[(3-Chlorophenyl)carbonyl]morpholine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and its binding affinity in biological systems .
Biological Activity
4-[(3-Iodophenyl)carbonyl]morpholine, with the molecular formula C11H12INO2, is an organic compound characterized by a morpholine ring attached to a carbonyl group linked to a 3-iodophenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of iodine in the phenyl group is noteworthy as it may enhance the compound's reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic addition reactions and carbonyl transformations. Although specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using various methodologies, emphasizing the versatility of synthetic approaches available for morpholine derivatives.
Antimicrobial Activity
Similar compounds have also been investigated for their antimicrobial properties. The interaction of such morpholine derivatives with bacterial and fungal targets has been documented, indicating that this compound may possess similar activities. The presence of the iodine atom could enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-[(4-Iodophenyl)carbonyl]morpholine | Similar morpholine structure but para substitution | Potentially different biological activity profile |
4-(Chlorophenyl)carbonylmorpholine | Contains chlorine instead of iodine | Varying reactivity due to different halogen |
4-(Fluorophenyl)carbonylmorpholine | Fluorine substitution on the phenyl ring | Enhanced metabolic stability due to fluorine |
4-(Bromophenyl)carbonylmorpholine | Bromine substitution | Different electronic properties affecting reactivity |
The unique presence of iodine in this compound may contribute to its distinctive reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights its potential applications in drug development:
- Anticancer Research : Studies involving morpholine derivatives have demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Studies : Investigations into similar compounds have shown effectiveness against resistant strains of bacteria and fungi, emphasizing the need for further exploration of this compound's antimicrobial potential.
Properties
IUPAC Name |
(3-iodophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKWEOSFXJLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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